Prostaglandin H1

Übersicht

Beschreibung

Prostaglandin H1 is a member of the prostaglandin family, which are lipid compounds derived from fatty acids. These compounds are known for their potent biological activities, including roles in inflammation, vascular function, and platelet aggregation. This compound is specifically a precursor to all 1-series prostaglandins and thromboxanes, making it a crucial intermediate in the biosynthesis of these biologically active molecules .

Wissenschaftliche Forschungsanwendungen

Prostaglandin H1 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Vorläufer bei der Synthese verschiedener Prostaglandine und Thromboxane verwendet.

Biologie: Wird auf seine Rolle in der Zellsignalgebung und der Regulierung entzündlicher Reaktionen untersucht.

Industrie: Wird bei der Herstellung von Arzneimitteln und als Forschungswerkzeug in der Medikamentenentwicklung eingesetzt.

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Zielstrukturen und Wege aus:

Cyclooxygenase-Weg: Es wird von Cyclooxygenase-Enzymen metabolisiert, um andere biologisch aktive Prostaglandine zu produzieren.

Rezeptorbindung: Wirkt auf spezifische Prostaglandin-Rezeptoren, wie den CRTH2-Rezeptor, um entzündliche Reaktionen zu vermitteln.

Signaltransduktion: Beinhaltet die Aktivierung intrazellulärer Signalwege, die die Genexpression und zelluläre Reaktionen regulieren.

Ähnliche Verbindungen:

Prostaglandin H2: Ein weiterer Vorläufer im Prostaglandin-Biosyntheseweg, führt jedoch zur Bildung von Prostaglandinen der 2-Serie.

Prostaglandin G1: Ein Zwischenprodukt bei der Synthese von this compound.

Thromboxan A1: Ein Produkt des Prostaglandin-H1-Stoffwechsels mit unterschiedlichen biologischen Aktivitäten.

Einzigartigkeit: this compound ist einzigartig aufgrund seiner Rolle als Vorläufer aller Prostaglandine der 1-Serie und Thromboxane. Dies macht es zu einem kritischen Molekül bei der Regulierung verschiedener physiologischer Prozesse, darunter Entzündungen und Gefäßfunktionen .

Wirkmechanismus

Target of Action

Prostaglandin H1 primarily targets prostanoid-specific receptors , which are G-protein-coupled . These receptors play a crucial role in facilitating prostaglandin signaling, which controls a wide range of biological processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival .

Mode of Action

This compound interacts with its targets, the prostanoid-specific receptors, leading to the actuation of different signaling pathways by the same receptor .

Biochemical Pathways

Prostaglandins, including this compound, are derived enzymatically from fatty acids and have important functions in the body . They are mediators and have a variety of strong physiological effects, such as regulating the contraction and relaxation of smooth muscle tissue . They act as autocrine or paracrine factors with their target cells present in the immediate vicinity of the site of their secretion .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, prostaglandin analogs, which are considered a first-line treatment in the management of glaucoma, have been studied extensively . These analogs have shown efficacy in reducing intraocular pressure . The intraocular pressure-lowering efficacy differs significantly between individuals, partly due to genetic factors .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the effect of prostaglandins depends on multiple factors, including the organ or tissue involved, the receptor to which they attach, and the bodily function or physiological situation

Biochemische Analyse

Biochemical Properties

Prostaglandin H1 is involved in several biochemical reactions, primarily acting as a precursor to other prostaglandins and thromboxanes . It interacts with enzymes such as cyclooxygenase-1 and cyclooxygenase-2, which catalyze its formation from arachidonic acid . Additionally, this compound interacts with various proteins and receptors, including the prostaglandin E2 receptor, which mediates its effects on inflammation and vasodilation .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . It plays a role in the regulation of inflammation by modulating the activity of immune cells and the production of cytokines . This compound also affects smooth muscle cells, leading to vasodilation and increased blood flow . Furthermore, it can influence gene expression by activating transcription factors involved in inflammatory responses .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific receptors on the cell surface, such as the prostaglandin E2 receptor . This binding activates intracellular signaling pathways, including the cyclic adenosine monophosphate (cAMP) pathway, which leads to the activation of protein kinase A and subsequent changes in gene expression . This compound can also inhibit or activate enzymes involved in the inflammatory response, such as cyclooxygenase-2 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation . This compound is relatively stable under physiological conditions but can be rapidly degraded by enzymes such as prostaglandin dehydrogenase . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inflammatory responses and changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can promote vasodilation and reduce inflammation . At high doses, it can cause adverse effects such as increased blood clot formation and tissue damage . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response .

Metabolic Pathways

This compound is involved in the metabolic pathways of eicosanoids, which include the synthesis of other prostaglandins and thromboxanes . It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes and can be further metabolized into various bioactive lipids . This compound also interacts with cofactors such as glutathione, which can influence its metabolic flux and the levels of metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The prostaglandin transporter (SLCO2A1) mediates the cellular uptake of this compound, allowing it to exert its effects on target cells . Additionally, this compound can accumulate in certain tissues, such as the vascular endothelium, where it plays a role in regulating blood flow and inflammation .

Subcellular Localization

This compound is localized to various subcellular compartments, including the endoplasmic reticulum and nuclear envelope . It is found on the lumenal surfaces of these organelles, where it can interact with enzymes and receptors involved in its synthesis and signaling . The subcellular localization of this compound can influence its activity and function, as it allows for specific interactions with other biomolecules .

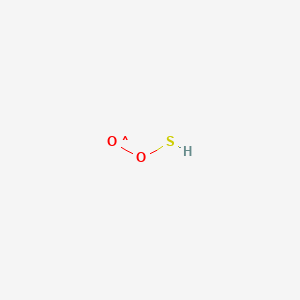

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Prostaglandin H1 is synthesized from dihomo-γ-linolenic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2). The process involves the conversion of dihomo-γ-linolenic acid to prostaglandin G1, which is then reduced to this compound . The reaction conditions typically require the presence of oxygen and a suitable reducing agent.

Industrial Production Methods: Industrial production of this compound follows similar biochemical pathways but on a larger scale. The process involves the enzymatic conversion of dihomo-γ-linolenic acid using bioreactors that maintain optimal conditions for enzyme activity, including temperature, pH, and oxygen levels .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Prostaglandin H1 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umwandlung zu Prostaglandin G1.

Reduktion: Bildung anderer Prostaglandine der 1-Serie.

Substitution: Reaktionen, die die Modifikation funktioneller Gruppen beinhalten.

Häufige Reagenzien und Bedingungen:

Oxidation: Erfordert Sauerstoff und Cyclooxygenase-Enzyme.

Reduktion: Verwendet Reduktionsmittel wie NADPH.

Substitution: Beinhaltet Reagenzien wie Halogene oder andere Elektrophile unter kontrollierten Bedingungen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören andere Prostaglandine der 1-Serie wie Prostaglandin E1, Prostaglandin F1α und Thromboxan A1 .

Vergleich Mit ähnlichen Verbindungen

Prostaglandin H2: Another precursor in the prostaglandin biosynthesis pathway but leads to the formation of 2-series prostaglandins.

Prostaglandin G1: An intermediate in the synthesis of prostaglandin H1.

Thromboxane A1: A product of this compound metabolism with distinct biological activities.

Uniqueness: this compound is unique due to its role as a precursor to all 1-series prostaglandins and thromboxanes. This makes it a critical molecule in the regulation of various physiological processes, including inflammation and vascular function .

Eigenschaften

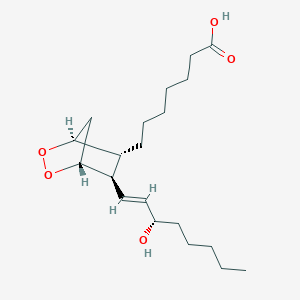

IUPAC Name |

7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]heptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18-14-19(17)25-24-18)10-7-4-5-8-11-20(22)23/h12-13,15-19,21H,2-11,14H2,1H3,(H,22,23)/b13-12+/t15-,16+,17+,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTAYABHEVAQSJS-CDIPTNKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C2CC(C1CCCCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@H]2C[C@@H]([C@@H]1CCCCCCC(=O)O)OO2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

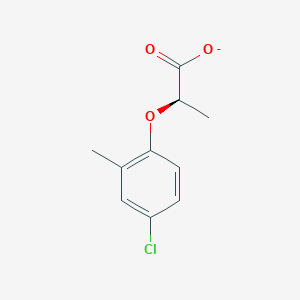

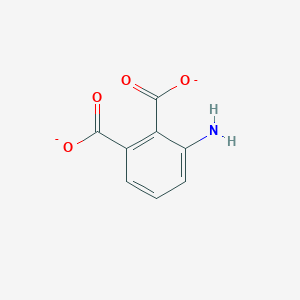

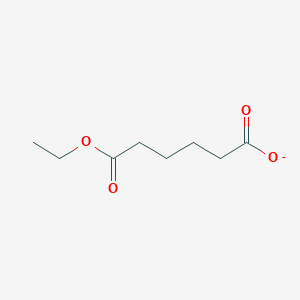

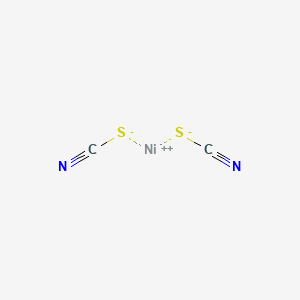

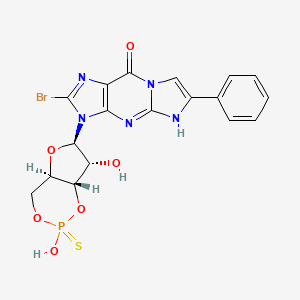

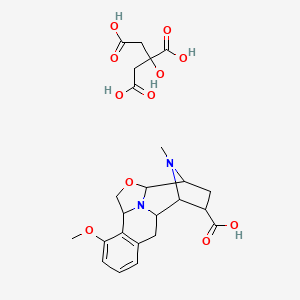

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6aS)-3,6a,10-trihydroxy-6a,7-dihydrobenzo[b]indeno[1,2-d]pyran-9(6H)-one](/img/structure/B1234020.png)

![(E)-1-[3-[2-(3-methoxyphenoxy)ethoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine](/img/structure/B1234027.png)

![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S,5S)-5-[(R)-hydroxy-[(3R)-pyrrolidin-3-yl]methyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1234031.png)